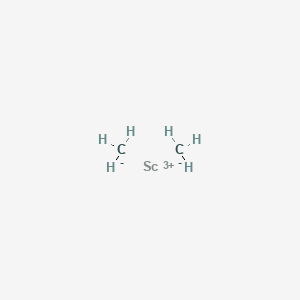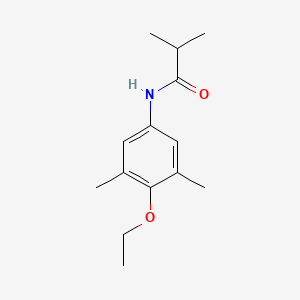![molecular formula C16H19N3O B14351564 4-[(E)-(4-butoxyphenyl)diazenyl]aniline CAS No. 254430-33-6](/img/structure/B14351564.png)
4-[(E)-(4-butoxyphenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-butoxyphenyl)diazenyl]aniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The structure of this compound consists of a butoxy group attached to a phenyl ring, which is connected to an aniline group through an azo linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-butoxyphenyl)diazenyl]aniline typically involves the diazotization of 4-butoxyaniline followed by azo coupling with aniline. The process can be summarized as follows:
Diazotization: 4-butoxyaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with aniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound is often carried out in continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The continuous flow synthesis involves the same diazotization and coupling steps but is optimized for large-scale production.
化学反応の分析
Types of Reactions
4-[(E)-(4-butoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
4-[(E)-(4-butoxyphenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 4-[(E)-(4-butoxyphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application, such as its use in biological studies or industrial processes.
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-octyloxyphenyl)diazenyl]aniline
- 4-[(E)-(4-methoxyphenyl)diazenyl]aniline
- 4-[(E)-(4-ethoxyphenyl)diazenyl]aniline
Uniqueness
4-[(E)-(4-butoxyphenyl)diazenyl]aniline is unique due to its specific butoxy substituent, which imparts distinct physical and chemical properties compared to other similar azo compounds. The butoxy group influences the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in dye production and organic synthesis.
特性
CAS番号 |
254430-33-6 |
|---|---|
分子式 |
C16H19N3O |
分子量 |
269.34 g/mol |
IUPAC名 |
4-[(4-butoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-12-20-16-10-8-15(9-11-16)19-18-14-6-4-13(17)5-7-14/h4-11H,2-3,12,17H2,1H3 |
InChIキー |
MBGVLUXPVVQTNS-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


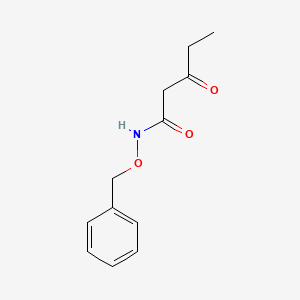
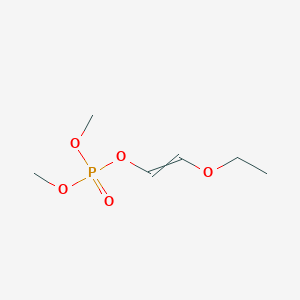
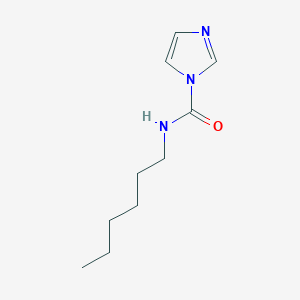


![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

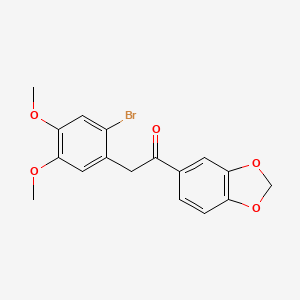
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
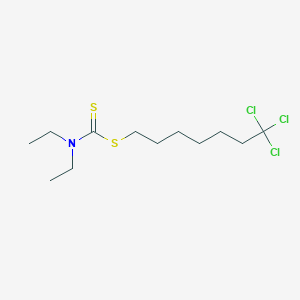
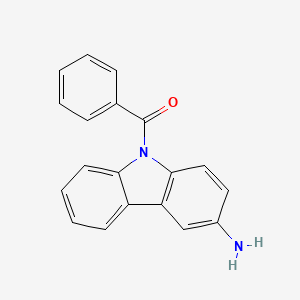
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
